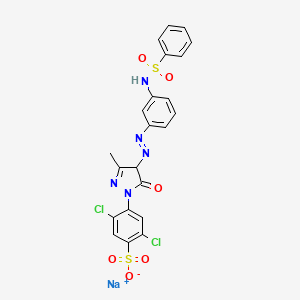![molecular formula C7H11NO6 B14409048 [(1-Carboxypropyl)amino]propanedioic acid CAS No. 81877-41-0](/img/structure/B14409048.png)
[(1-Carboxypropyl)amino]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Carboxypropyl)amino]propanedioic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of dimethyl malonate or diethyl malonate . This process is favored due to its efficiency and cost-effectiveness. The hydrolysis reaction is carried out under acidic or basic conditions to yield the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Carboxypropyl)amino]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds and substituted derivatives.
Aplicaciones Científicas De Investigación
[(1-Carboxypropyl)amino]propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a drug precursor.
Industry: It is used in the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(1-Carboxypropyl)amino]propanedioic acid involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor in enzymatic reactions, particularly those involving carboxylases and dehydrogenases . This inhibition affects metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid (Propanedioic acid): A dicarboxylic acid with the formula C3H4O4.
Succinic acid: A dicarboxylic acid with the formula C4H6O4.
Fumaric acid: A dicarboxylic acid with the formula C4H4O4.
Uniqueness
[(1-Carboxypropyl)amino]propanedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as a competitive inhibitor in enzymatic reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
81877-41-0 |
|---|---|
Fórmula molecular |
C7H11NO6 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
2-(1-carboxypropylamino)propanedioic acid |
InChI |
InChI=1S/C7H11NO6/c1-2-3(5(9)10)8-4(6(11)12)7(13)14/h3-4,8H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
Clave InChI |
DLRGSVZOFAYSFH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)NC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


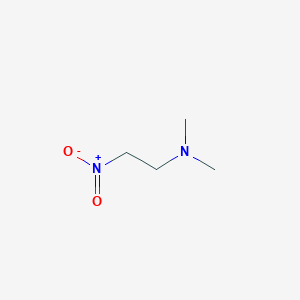
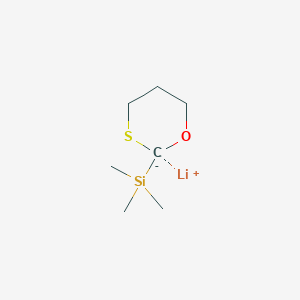
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
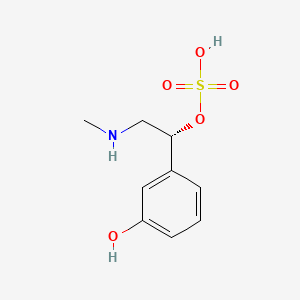

![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
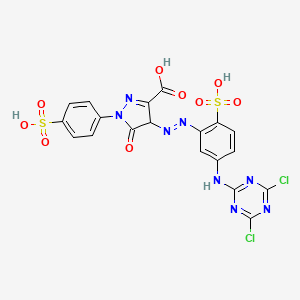

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)

